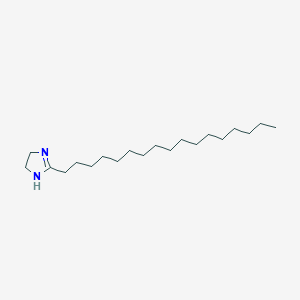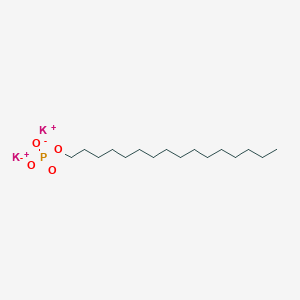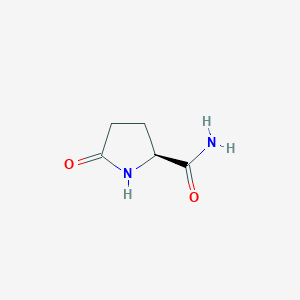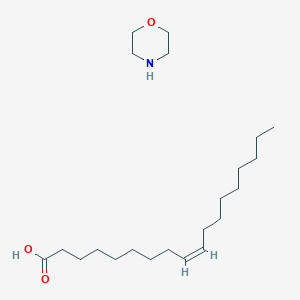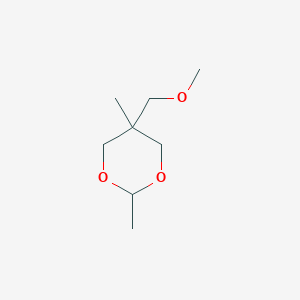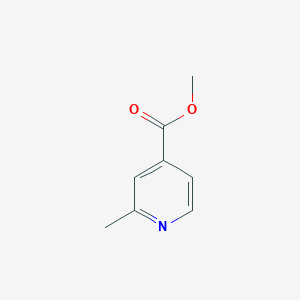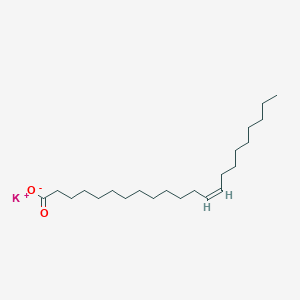
Potassium erucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium erucate is a chemical compound that has been gaining attention for its potential applications in scientific research. It is a salt of erucic acid, a monounsaturated omega-9 fatty acid, and potassium hydroxide. Potassium erucate is a white, odorless, and hygroscopic powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of potassium erucate is not fully understood, but it is believed to act as a surfactant by reducing the surface tension between two liquids or between a liquid and a solid. This allows for better mixing and dispersion of compounds, which can enhance their bioavailability and efficacy.
Efectos Bioquímicos Y Fisiológicos
Potassium erucate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain types of cancer cells, including breast and prostate cancer. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful for treating a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of potassium erucate is its ability to improve the solubility of hydrophobic compounds, which can make it easier to work with certain types of molecules in the lab. However, its hygroscopic nature can make it difficult to handle and store, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are many potential future directions for research on potassium erucate. One area of interest is its potential as a drug delivery system, particularly for hydrophobic drugs. It may also have applications in the development of new cancer treatments, as well as in the food and cosmetic industries. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Potassium erucate can be synthesized by reacting erucic acid with potassium hydroxide. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then purified through filtration and drying.
Aplicaciones Científicas De Investigación
Potassium erucate has a range of potential applications in scientific research. One of its primary uses is as a surfactant, which can help to stabilize emulsions and improve the solubility of hydrophobic compounds. This makes it useful in a variety of fields, including pharmaceuticals, cosmetics, and food science.
Propiedades
Número CAS |
18175-47-8 |
|---|---|
Nombre del producto |
Potassium erucate |
Fórmula molecular |
C22H41KO2 |
Peso molecular |
376.7 g/mol |
Nombre IUPAC |
potassium;(Z)-docos-13-enoate |
InChI |
InChI=1S/C22H42O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; |
Clave InChI |
JEXMXRICZKBURS-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[K+] |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[K+] |
Otros números CAS |
18175-47-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



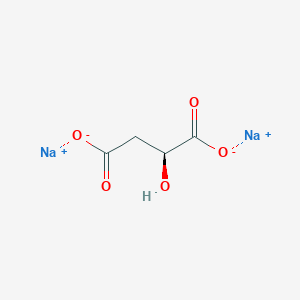

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)

